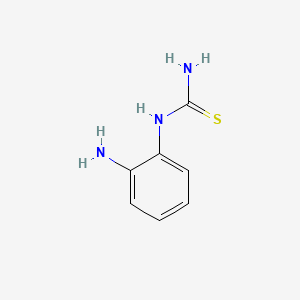
Thiourea, (2-aminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, (2-aminophenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 2-aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, (2-aminophenyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
In industrial settings, the production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Thiourea, (2-aminophenyl)-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiourea derivatives into thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thiourea, (2-aminophenyl)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of thiourea, (2-aminophenyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-Acyl-3-(2’-aminophenyl) thiourea: A derivative with an acyl group attached to the nitrogen atom.
Aroyl thiourea: Contains an aroyl group, known for its antibacterial and antifungal activities.
Uniqueness
Thiourea, (2-aminophenyl)-, is unique due to the presence of the 2-aminophenyl group, which enhances its reactivity and biological activity compared to simpler thiourea derivatives. This structural modification allows for a broader range of applications and improved efficacy in various scientific and industrial contexts .
Properties
CAS No. |
3394-09-0 |
|---|---|
Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
(2-aminophenyl)thiourea |
InChI |
InChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |
InChI Key |
HZFPIVZQYGZVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


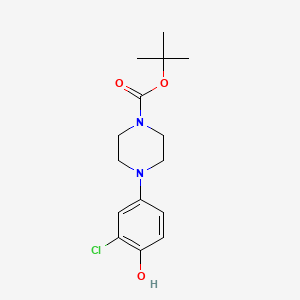
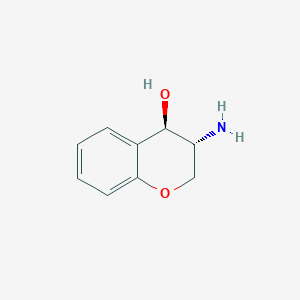


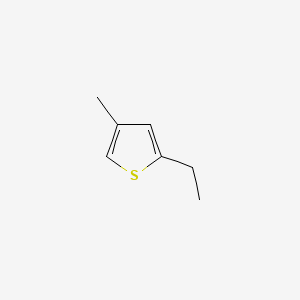
![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)
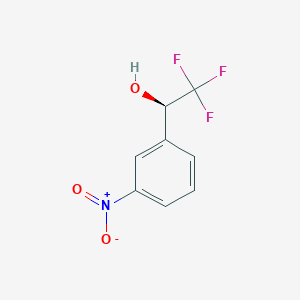
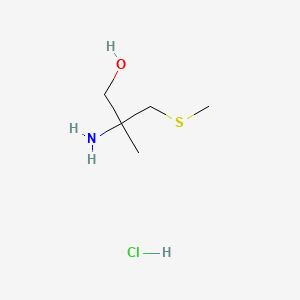
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
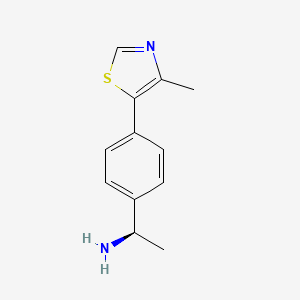

![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
